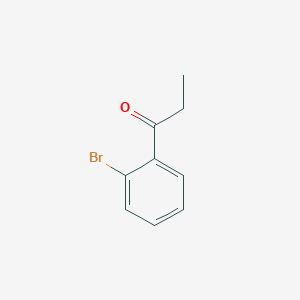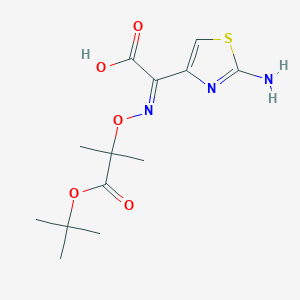
ent-Abacavir
Descripción general
Descripción
ent-Abacavir is a pharmaceutical compound used in the treatment of human immunodeficiency virus (HIV) infection. It is a combination of two nucleoside reverse transcriptase inhibitors: abacavir sulfate and lamivudine . These antiviral agents work by preventing the HIV virus from multiplying in the body, thereby reducing the viral load and increasing the number of CD4 cells, which help fight off other infections .
Aplicaciones Científicas De Investigación
ent-Abacavir has several scientific research applications, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of nucleoside analogues.
Biology: Understanding the mechanisms of HIV replication and the role of reverse transcriptase inhibitors.
Medicine: Developing effective antiretroviral therapies for HIV treatment.
Industry: Producing fixed-dose combination tablets for the treatment of HIV
Análisis Bioquímico
Biochemical Properties
ent-Abacavir interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . It is also a substrate for the Equilibrative Nucleoside Transporter 1 (ENT1), which plays a dominant role in its uptake into cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection . It has been shown to have a long elimination half-life, supporting once-daily dosing .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . NRTIs work by blocking HIV reverse transcriptase (HIV-1 RT), an HIV enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. The incidence of definite or probable hypersensitivity reactions decreased from 1.3% in the pre-screening period to 0.8% in 2009 and further to 0.2% in 2015 in the post-screening period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in dually perfused rat term placentas, ENT1 contributes significantly to overall abacavir placental transport .
Transport and Distribution
This compound is transported and distributed within cells and tissues. ENT1 plays a dominant role in abacavir uptake into placental tissues .
Subcellular Localization
It is known that it is transported across the placenta, suggesting it may localize in various cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ent-Abacavir is synthesized by combining abacavir sulfate and lamivudine. Abacavir sulfate is synthesized through a multi-step process that involves the cyclization of a carbocyclic nucleoside precursor. Lamivudine is synthesized through a series of chemical reactions starting from cytosine .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of abacavir sulfate and lamivudine, followed by their combination in a fixed-dose tablet form. The tablets are coated with a film containing FD&C Yellow No. 6, hypromellose, polyethylene glycol 400, polysorbate 80, and titanium dioxide .
Análisis De Reacciones Químicas
Types of Reactions
ent-Abacavir undergoes various chemical reactions, including:
Oxidation: Abacavir can be oxidized to form its carboxylic acid derivative.
Reduction: Lamivudine can undergo reduction reactions under specific conditions.
Substitution: Both abacavir and lamivudine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from the reactions of this compound include various metabolites of abacavir and lamivudine, which are excreted from the body .
Mecanismo De Acción
ent-Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. Abacavir is converted intracellularly to carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into the viral DNA, leading to chain termination. Lamivudine is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase by competing with deoxycytidine-5’-triphosphate .
Comparación Con Compuestos Similares
ent-Abacavir is compared with other similar compounds such as:
Biktarvy: Contains bictegravir, emtricitabine, and tenofovir alafenamide.
This compound is unique in its combination of abacavir and lamivudine, which provides a potent antiretroviral effect with a different mechanism of action compared to other combinations .
Propiedades
IUPAC Name |
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332855 | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136470-79-6 | |
| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epzicom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Epzicom is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir and lamivudine. [, , ] These medications are used to treat HIV-1 infection. [, , ] Both abacavir and lamivudine work by interfering with the activity of reverse transcriptase, an enzyme essential for HIV replication. They act as competitive inhibitors, mimicking the natural building blocks of DNA and disrupting the virus's ability to create new copies of itself. [, ]
A: Epzicom offers the convenience of taking both medications in a single tablet, potentially improving adherence to therapy. [, , ] Studies have shown that patients taking Epzicom may be more likely to achieve the recommended adherence level of 95% compared to those taking separate NRTIs. []
A: Yes, genetic testing for the HLA-B*5701 allele is recommended before starting Epzicom. [] Patients who carry this allele have a significantly increased risk of developing a severe hypersensitivity reaction to abacavir. []
A: While Epzicom is not specifically indicated for Hepatitis B treatment, lamivudine is active against this virus. [] Studies have investigated the use of lamivudine, often in combination with other antiviral agents, in both pre- and post-liver transplant patients with Hepatitis B. []
A: Data on the use of Epzicom in pregnancy is collected through the Antiretroviral Pregnancy Registry. [] This registry monitors birth defects and other health problems in infants exposed to antiretroviral medications during pregnancy.
A: Long-term studies are ongoing to assess the potential long-term effects of Epzicom. [] One study, the Canadian Coinfection Cohort (CCC), is investigating the impact of Epzicom on liver health in patients co-infected with HIV and Hepatitis C. []
A: Yes, Epzicom can interact with other medications, including some antibiotics, antifungal agents, and herbal supplements. [] It is essential to discuss all medications, including over-the-counter drugs and supplements, with a healthcare provider before starting Epzicom.
A: Resistance to Epzicom can develop over time, often due to mutations in the HIV reverse transcriptase enzyme. [, ] Regular viral load monitoring is crucial to detect treatment failure, which may indicate the emergence of resistance. [, ]
A: Researchers continue to develop new antiretroviral medications with novel mechanisms of action to combat drug resistance. [] This includes exploring new drug classes, such as integrase inhibitors and maturation inhibitors, and developing next-generation versions of existing drug classes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















